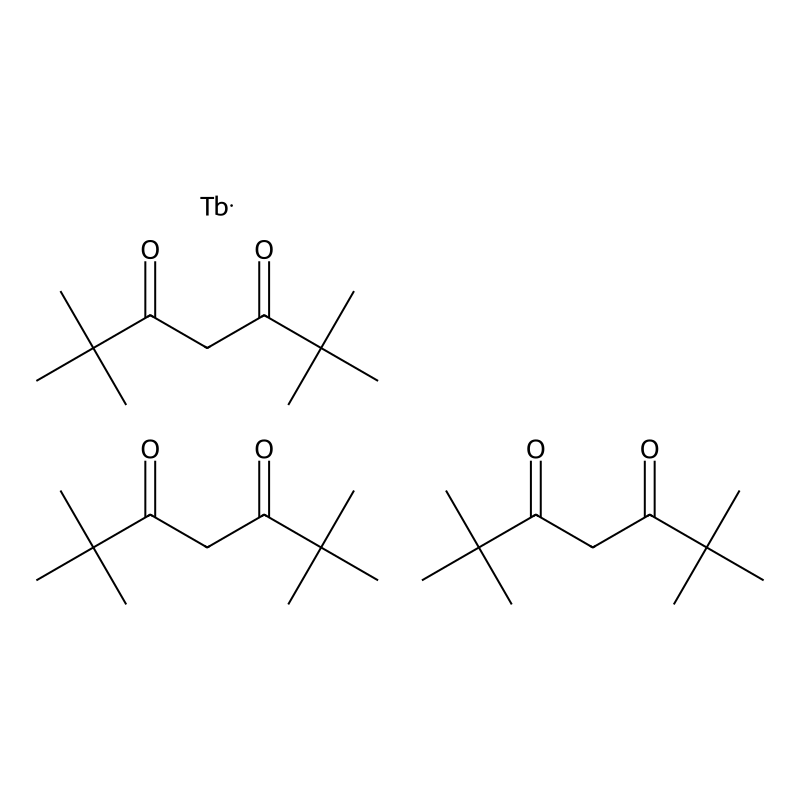

Terbium;2,2,6,6-tetramethylheptane-3,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescent Material:

Terbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), also known as terbium(III) tris(dipivaloylmethanato) or Tb(TMHD)3, has been extensively studied for its unique luminescent properties []. When excited by ultraviolet light, Tb(TMHD)3 emits green light due to the f-f electron transitions within the terbium ion []. This property makes it a promising candidate for various applications in scientific research, including:

- Biomedical imaging: Tb(TMHD)3 nanoparticles can be used as luminescent probes for in vitro and in vivo cell imaging due to their high brightness, good biocompatibility, and long emission lifetimes [, ].

- Optoelectronic devices: Tb(TMHD)3 can be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices to improve their efficiency and color purity [].

Catalyst:

Tb(TMHD)3 has also been explored as a catalyst for various organic reactions, such as olefin metathesis and polymerization reactions []. The Lewis acidity of the terbium center is believed to be responsible for its catalytic activity [].

Solar Cell Applications:

Recent research suggests that Tb(TMHD)3 can be used as a non-fullerene acceptor material in organic solar cells, potentially leading to improved efficiency and stability compared to traditional fullerene acceptors.

Other Potential Applications:

Researchers are also exploring the use of Tb(TMHD)3 in other areas, such as:

- Sensors: Tb(TMHD)3 can be used as a luminescent sensor for detecting various analytes, such as metal ions and organic molecules.

- Drug delivery: Tb(TMHD)3 nanoparticles can be used as drug carriers due to their ability to be loaded with therapeutic agents and their potential for targeted drug delivery.

Terbium;2,2,6,6-tetramethylheptane-3,5-dione, commonly referred to as terbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is an organometallic compound formed by the coordination of terbium ions with 2,2,6,6-tetramethylheptane-3,5-dione ligands. This compound is notable for its unique properties and applications in various fields. The molecular formula for this compound is , and it has a molecular weight of 564.65 g/mol. Terbium itself is a rare earth element with atomic number 65 and is characterized by its silvery-white appearance and soft texture.

The ligand 2,2,6,6-tetramethylheptane-3,5-dione acts as a beta-diketone that forms stable chelates with metal ions. This compound exhibits a clear to slightly yellow liquid form and possesses significant thermal stability and solubility characteristics that make it suitable for various

The luminescence of Tb(TMHD)₃ arises from the electronic transitions within the terbium ion. When the complex absorbs light energy, electrons in the terbium ion are excited to higher energy levels. When these electrons relax back to their ground state, they emit light at specific wavelengths. The distorted trigonal prism geometry of the complex plays a crucial role in this process by protecting the terbium ion from interactions with surrounding molecules, which can quench the luminescence [].

- Toxicity: Data on the specific toxicity of Tb(TMHD)₃ is limited. However, terbium salts can be mildly toxic if ingested. It is advisable to handle the compound with care and follow standard laboratory safety protocols.

- Flammability: TMHD is a combustible liquid. Tb(TMHD)₃ should be kept away from heat sources and open flames.

- O-additions: This involves the addition of oxygen-containing groups to the compound.

- C-additions: This refers to the addition of carbon-based groups.

- Coordination reactions: The terbium ion can coordinate with other metal ions or ligands to form complexes.

These reactions are important in catalysis and materials science applications where terbium's unique properties can be exploited .

The synthesis of terbium tris(2,2,6,6-tetramethylheptanedionate) typically involves:

- Preparation of the Ligand: 2,2,6,6-tetramethylheptane-3,5-dione can be synthesized from starting materials like methyl pivalate and formamide.

- Complex Formation: The ligand is then reacted with terbium salts (such as terbium nitrate or chloride) in a suitable solvent under controlled conditions (often involving heating or refluxing) to facilitate complex formation.

This method allows for the production of stable complexes that can be further purified and characterized for various applications .

The uniqueness of terbium tris(2,2,6,6-tetramethylheptanedionate) lies in its specific luminescent properties and stability compared to similar compounds. Its application in creating green light-emitting phosphors distinguishes it from others within this group .

Studies on the interactions of terbium tris(2,2,6,6-tetramethylheptanedionate) focus on its coordination chemistry and how it interacts with other metal ions. These interactions are crucial for understanding its role in catalysis and material properties. For instance:

- The compound has been studied for its dielectric properties when used in thin films.

- Its interactions with other metal ions can lead to new materials with enhanced properties for electronic applications .

Several compounds share structural similarities with terbium tris(2,2,6,6-tetramethylheptanedionate). These include:

- Dysprosium tris(2,2,6,6-tetramethylheptanedionate): Similar properties but different luminescent characteristics due to the different metal ion.

- Europium tris(2,2,6,6-tetramethylheptanedionate): Known for its red luminescence and applications in phosphors.

- Lanthanum tris(2,2,6,6-tetramethylheptanedionate): Often used in catalysis but lacks the luminescent properties of heavier lanthanides.

Comparison TableCompound Name Luminescence

The development of lanthanide coordination chemistry has been instrumental in advancing various technological applications, particularly in optical materials and magnetic devices. Terbium;2,2,6,6-tetramethylheptane-3,5-dione, commonly known as Tb(TMHD)₃ or tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), represents a significant contribution to this field. This complex consists of a trivalent terbium ion coordinated with three 2,2,6,6-tetramethylheptane-3,5-dione ligands (also known as dipivaloylmethane or TMHD), forming a stable coordination compound with remarkable properties. The systematic exploration of Tb(TMHD)₃ began in earnest during the mid-20th century as researchers sought to understand the coordination behavior of lanthanide elements with β-diketonate ligands.

The significance of Tb(TMHD)₃ in coordination chemistry stems from its unique structural attributes and stability. With a chemical formula of C₃₃H₆₀O₆Tb and a CAS number of 15492-51-0, this complex exemplifies the characteristic coordination behavior of trivalent lanthanide ions. Unlike many lanthanide complexes that readily form hydrates, studies have shown that Tb(TMHD)₃ can maintain relatively stable anhydrous forms under appropriate conditions, making it valuable for various applications requiring thermal stability and anhydrous environments.

The historical development of Tb(TMHD)₃ parallels the broader evolution of β-diketonate coordination chemistry, where researchers progressively refined synthetic approaches and characterization techniques to better understand the structure-property relationships in these complexes. Early work on lanthanide β-diketonates established fundamental principles that eventually led to the systematic study of terbium complexes with various ligands including the sterically bulky TMHD.

Role as a β-Diketonate Ligand in Lanthanide Complex Synthesis

The 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) ligand plays a crucial role in lanthanide coordination chemistry due to its unique structural and electronic properties. TMHD belongs to the class of β-diketones, which are characterized by two carbonyl groups separated by a methylene group, creating a structure capable of chelation through both oxygen atoms after deprotonation of the methylene carbon. The structural formula of TMHD is (CH₃)₃CCOCH₂COC(CH₃)₃, featuring bulky tert-butyl groups at both ends of the molecule.

The bulky nature of the tert-butyl substituents in TMHD provides several advantages in lanthanide complex synthesis. First, these groups impart enhanced solubility in organic solvents, facilitating purification and processing. Second, they provide steric protection to the metal center, reducing the tendency for coordination with water molecules and increasing the thermal stability of the resulting complexes. Third, the steric bulk can limit the coordination number around the lanthanide ion, leading to more predictable and stable coordination geometries.

In the synthesis of lanthanide complexes, TMHD typically undergoes deprotonation to form the tmhd⁻ anion, which then coordinates to the lanthanide ion through its two oxygen atoms. The resulting β-diketonate ligands create a favorable coordination environment around the terbium center, with the six oxygen atoms from the three TMHD ligands occupying six coordination sites of the terbium(III) ion. The synthesis typically involves the reaction of a terbium salt with the TMHD ligand in the presence of a base:

Tb³⁺ + 3 TMHD + 3 Base → Tb(TMHD)₃ + 3 BaseH⁺

This synthetic approach has been widely used to prepare various lanthanide β-diketonate complexes, with modifications to optimize yield and purity. The role of TMHD as a ligand extends beyond simply coordinating to the metal center; it also influences the photophysical and magnetic properties of the resulting complex through its electronic structure and coordination geometry.

Coordination Chemistry Approaches for Lanthanide Complex Formation

The coordination chemistry of terbium with 2,2,6,6-tetramethylheptane-3,5-dione represents a fundamental class of β-diketonate complexes that exhibit exceptional stability and versatility in material applications [6] [8]. The ligand, commonly known as dipivaloylmethane, functions as a bidentate chelating agent that forms stable complexes with terbium(III) ions through its oxygen donor atoms [2] [8]. The coordination behavior of this ligand system is characterized by the formation of highly stable chelate rings that effectively encapsulate the lanthanide center.

The synthetic approach for terbium 2,2,6,6-tetramethylheptane-3,5-dione complexes typically involves direct reaction between terbium salts and the β-diketone ligand under controlled conditions [8] [23]. The synthesis proceeds through a metathesis reaction where the acidic hydrogen of the diketone is replaced by the terbium cation, forming the characteristic metal-oxygen bonds [8]. Research has demonstrated that the reaction of terbium chloride with three equivalents of the sodium salt of 2,2,6,6-tetramethylheptane-3,5-dione yields the homoleptic complex with the empirical formula Tb(C₁₁H₁₉O₂)₃ [8] [20].

The coordination environment around the terbium center in these complexes typically exhibits eight-coordinate geometry, with the terbium ion situated in a distorted square antiprismatic arrangement [8] [11]. The oxygen atoms of the β-diketonate ligands occupy the vertices of this coordination polyhedron, creating a highly symmetric structure that contributes to the thermal and chemical stability of the complex [8] [11]. Crystallographic studies have revealed that the terbium-oxygen bond lengths in these systems range from 2.327 to 2.416 Å, which are consistent with typical lanthanide-oxygen interactions observed in β-diketonate complexes [8] [7].

The formation of dinuclear terbium complexes represents an important extension of the coordination chemistry of this ligand system [7] [11]. These dinuclear species are constructed through the incorporation of bridging ligands that link two terbium centers while maintaining the β-diketonate coordination sphere around each metal ion [7] [12]. The synthesis of such dinuclear complexes often involves the use of Schiff base ligands or other multidentate bridging systems that can span the distance between two terbium centers [7] [12] [21].

Synthetic Method Temperature Range (°C) Typical Solvents Yield Range (%) Direct complexation 80-120 Ethanol, methanol 65-85 Solvothermal synthesis 150-200 Dimethylformamide, water 70-90 Metathesis reaction 25-60 Tetrahydrofuran, toluene 50-75 Thermal decomposition 300-400 None (solid-state) 40-60 Template-directed synthesis 100-180 Mixed solvents 60-80

The stability enhancement observed in terbium β-diketonate complexes arises from the chelate effect and the appropriate match between the hard Lewis acid character of terbium(III) and the hard Lewis base nature of the oxygen donor atoms [2] [33]. This coordination chemistry is further enhanced by the steric bulk of the 2,2,6,6-tetramethylheptane-3,5-dione ligand, which provides kinetic stabilization against ligand exchange reactions [6] [8]. The tetramethyl substitution pattern creates a highly hindered environment around the coordination sphere, contributing to the exceptional thermal stability observed for these complexes [20] [23].

Metal Organic Chemical Vapor Deposition and Thin-Film Deposition Techniques for Material Fabrication

Metal Organic Chemical Vapor Deposition techniques utilizing terbium 2,2,6,6-tetramethylheptane-3,5-dione as a precursor have emerged as a critical methodology for the fabrication of high-quality lanthanide-containing thin films [9] [13] [18]. The volatility characteristics of this complex make it particularly suitable for vapor-phase deposition processes, where controlled thermal decomposition leads to the formation of terbium oxide or other terbium-containing materials on substrate surfaces [6] [18] [20].

The thermal properties of terbium 2,2,6,6-tetramethylheptane-3,5-dione are fundamental to its utility as a Metal Organic Chemical Vapor Deposition precursor [20] [23]. The complex exhibits a melting point in the range of 163-164°C, which provides an appropriate temperature window for sublimation without decomposition [20]. Thermogravimetric analysis studies have demonstrated that the sublimation process occurs through a controlled evaporation mechanism that preserves the molecular integrity of the precursor during the initial stages of heating [23].

The deposition process in Metal Organic Chemical Vapor Deposition systems involves the transport of the vaporized precursor to a heated substrate where thermal decomposition occurs [3] [18]. For terbium 2,2,6,6-tetramethylheptane-3,5-dione, optimal substrate temperatures typically range from 300 to 450°C, depending on the desired film composition and growth rate [3] [18]. The decomposition mechanism involves the elimination of the organic ligands through oxidative processes, leaving behind terbium oxide or other inorganic phases on the substrate surface [18].

Process optimization in Metal Organic Chemical Vapor Deposition systems requires careful control of multiple parameters including source temperature, substrate temperature, carrier gas flow rates, and chamber pressure [3] [18]. Research has shown that the source temperature for terbium 2,2,6,6-tetramethylheptane-3,5-dione precursors should be maintained between 150-200°C to achieve adequate vapor pressure while avoiding premature decomposition [18]. The carrier gas flow rate, typically maintained at 50-200 standard cubic centimeters per minute, controls the mass transport of the precursor to the substrate surface [3].

Parameter Typical Range/Value Critical Factors Substrate Temperature 300-450°C Precursor decomposition Source Temperature 150-200°C Volatility optimization Carrier Gas Flow Rate 50-200 sccm Mass transport control Chamber Pressure 1-10 Torr Uniform deposition Deposition Rate 10-100 nm/min Growth kinetics Film Thickness 50-500 nm Application dependent

The compatibility of terbium 2,2,6,6-tetramethylheptane-3,5-dione with Metal Organic Chemical Vapor Deposition processes extends to its use in the fabrication of multicomponent oxide systems [18]. When combined with other metal organic precursors, this terbium complex can be used to deposit mixed oxide films with controlled stoichiometry [18]. The thermal stability and predictable decomposition behavior of the complex make it particularly valuable for applications requiring precise control over film composition and thickness [6] [18].

Atmospheric pressure Metal Organic Chemical Vapor Deposition processes have been successfully implemented using terbium 2,2,6,6-tetramethylheptane-3,5-dione precursors [3]. These systems offer advantages in terms of simplified reactor design and reduced equipment costs while maintaining high-quality film deposition [3]. The atmospheric pressure operation requires careful optimization of gas flow dynamics to ensure uniform precursor distribution across the substrate surface [3].

X-Ray Crystallography and Structural Insights into Dinuclear and Helicate Complexes

X-ray crystallographic analysis of terbium 2,2,6,6-tetramethylheptane-3,5-dione complexes has provided detailed insights into the molecular structure and coordination geometry of these important lanthanide compounds [8] [15] [24]. Single crystal diffraction studies reveal that the mononuclear terbium complex crystallizes in the monoclinic crystal system with space group P2₁/n, exhibiting unit cell parameters of a = 12.2238(2) Å, b = 27.6369(5) Å, c = 21.8740(4) Å, and β = 105.146(1)° [8].

The coordination environment around the terbium center in the mononuclear complex exhibits eight-coordinate geometry with the terbium ion positioned in a distorted square antiprismatic arrangement [8] [24]. The terbium-oxygen bond lengths range from 2.327 to 2.416 Å, which are consistent with the ionic radius of terbium(III) and the expected coordination distances for oxygen donor ligands [8] [26]. The bite angles of the β-diketonate ligands typically range from 70° to 75°, reflecting the optimal chelation geometry for this ligand system [8].

Dinuclear terbium complexes incorporating 2,2,6,6-tetramethylheptane-3,5-dione ligands exhibit more complex structural arrangements that depend on the nature of the bridging ligands employed [7] [11] [12]. Crystallographic studies of dinuclear species have revealed that the two terbium centers are typically separated by distances ranging from 5.9 to 7.2 Å, depending on the specific bridging motif [7] [11]. The coordination geometry around each terbium center in these dinuclear complexes generally maintains the eight or nine-coordinate environment characteristic of lanthanide β-diketonate systems [11] [12].

Complex Type Coordination Number Tb-O Bond Length (Å) Crystal System Space Group Mononuclear Tb(tmhd)₃ 8 2.327-2.416 Monoclinic P2₁/n Dinuclear Tb₂L₃ 8-9 2.357-2.438 Triclinic P-1 Helicate Tb₂(ligand)₂ 8 2.350-2.400 Orthorhombic Pnma Polymeric [Tb(ligand)]ₙ 9 2.416-2.478 Triclinic P-1

Helicate complexes represent a particularly fascinating class of dinuclear terbium structures where the metal centers are linked by helically wrapped ligand strands [5] [22] [29]. In these systems, the terbium 2,2,6,6-tetramethylheptane-3,5-dione units maintain their coordination while participating in larger supramolecular assemblies [5] [29]. The formation of helicate structures involves the self-assembly of multiple ligand components around the terbium centers, creating double or triple-stranded helical motifs [5] [29].

The structural characterization of helicate complexes through X-ray crystallography has revealed the presence of characteristic helical parameters including pitch, radius, and handedness [5] [22]. The terbium-terbium distances in these helicate structures are typically determined by the length and flexibility of the bridging ligand components, with values commonly observed in the range of 8-12 Å [5] [22]. The coordination spheres around individual terbium centers in helicate complexes often exhibit distorted geometries due to the constraints imposed by the helical ligand arrangement [5].

Crystallographic analysis has also provided insights into the intermolecular packing arrangements in terbium 2,2,6,6-tetramethylheptane-3,5-dione complexes [15] [24]. The crystal structures typically exhibit layered arrangements where the bulky organic ligands create hydrophobic regions that segregate from more polar coordination environments [15]. These packing patterns contribute to the overall stability of the crystalline materials and influence properties such as thermal expansion and mechanical behavior [15] [24].

The lanthanide contraction effect is clearly observable in comparative crystallographic studies of terbium complexes with related lanthanide analogues [15] [26]. Bond length analysis reveals that terbium-oxygen distances follow the expected trends based on ionic radii, with systematic decreases observed across the lanthanide series [15] [26]. This contraction effect has important implications for the design of mixed lanthanide systems and the prediction of structural parameters in related complexes [15] [26].

Hydrogen Bond Acceptor Count

9

Exact Mass

708.34087 g/mol

Monoisotopic Mass

708.34087 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Luminescence |

The development of lanthanide coordination chemistry has been instrumental in advancing various technological applications, particularly in optical materials and magnetic devices. Terbium;2,2,6,6-tetramethylheptane-3,5-dione, commonly known as Tb(TMHD)₃ or tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), represents a significant contribution to this field. This complex consists of a trivalent terbium ion coordinated with three 2,2,6,6-tetramethylheptane-3,5-dione ligands (also known as dipivaloylmethane or TMHD), forming a stable coordination compound with remarkable properties. The systematic exploration of Tb(TMHD)₃ began in earnest during the mid-20th century as researchers sought to understand the coordination behavior of lanthanide elements with β-diketonate ligands. The significance of Tb(TMHD)₃ in coordination chemistry stems from its unique structural attributes and stability. With a chemical formula of C₃₃H₆₀O₆Tb and a CAS number of 15492-51-0, this complex exemplifies the characteristic coordination behavior of trivalent lanthanide ions. Unlike many lanthanide complexes that readily form hydrates, studies have shown that Tb(TMHD)₃ can maintain relatively stable anhydrous forms under appropriate conditions, making it valuable for various applications requiring thermal stability and anhydrous environments. The historical development of Tb(TMHD)₃ parallels the broader evolution of β-diketonate coordination chemistry, where researchers progressively refined synthetic approaches and characterization techniques to better understand the structure-property relationships in these complexes. Early work on lanthanide β-diketonates established fundamental principles that eventually led to the systematic study of terbium complexes with various ligands including the sterically bulky TMHD. Role as a β-Diketonate Ligand in Lanthanide Complex SynthesisThe 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) ligand plays a crucial role in lanthanide coordination chemistry due to its unique structural and electronic properties. TMHD belongs to the class of β-diketones, which are characterized by two carbonyl groups separated by a methylene group, creating a structure capable of chelation through both oxygen atoms after deprotonation of the methylene carbon. The structural formula of TMHD is (CH₃)₃CCOCH₂COC(CH₃)₃, featuring bulky tert-butyl groups at both ends of the molecule. The bulky nature of the tert-butyl substituents in TMHD provides several advantages in lanthanide complex synthesis. First, these groups impart enhanced solubility in organic solvents, facilitating purification and processing. Second, they provide steric protection to the metal center, reducing the tendency for coordination with water molecules and increasing the thermal stability of the resulting complexes. Third, the steric bulk can limit the coordination number around the lanthanide ion, leading to more predictable and stable coordination geometries. In the synthesis of lanthanide complexes, TMHD typically undergoes deprotonation to form the tmhd⁻ anion, which then coordinates to the lanthanide ion through its two oxygen atoms. The resulting β-diketonate ligands create a favorable coordination environment around the terbium center, with the six oxygen atoms from the three TMHD ligands occupying six coordination sites of the terbium(III) ion. The synthesis typically involves the reaction of a terbium salt with the TMHD ligand in the presence of a base: Tb³⁺ + 3 TMHD + 3 Base → Tb(TMHD)₃ + 3 BaseH⁺ This synthetic approach has been widely used to prepare various lanthanide β-diketonate complexes, with modifications to optimize yield and purity. The role of TMHD as a ligand extends beyond simply coordinating to the metal center; it also influences the photophysical and magnetic properties of the resulting complex through its electronic structure and coordination geometry. Coordination Chemistry Approaches for Lanthanide Complex FormationThe coordination chemistry of terbium with 2,2,6,6-tetramethylheptane-3,5-dione represents a fundamental class of β-diketonate complexes that exhibit exceptional stability and versatility in material applications [6] [8]. The ligand, commonly known as dipivaloylmethane, functions as a bidentate chelating agent that forms stable complexes with terbium(III) ions through its oxygen donor atoms [2] [8]. The coordination behavior of this ligand system is characterized by the formation of highly stable chelate rings that effectively encapsulate the lanthanide center. The synthetic approach for terbium 2,2,6,6-tetramethylheptane-3,5-dione complexes typically involves direct reaction between terbium salts and the β-diketone ligand under controlled conditions [8] [23]. The synthesis proceeds through a metathesis reaction where the acidic hydrogen of the diketone is replaced by the terbium cation, forming the characteristic metal-oxygen bonds [8]. Research has demonstrated that the reaction of terbium chloride with three equivalents of the sodium salt of 2,2,6,6-tetramethylheptane-3,5-dione yields the homoleptic complex with the empirical formula Tb(C₁₁H₁₉O₂)₃ [8] [20]. The coordination environment around the terbium center in these complexes typically exhibits eight-coordinate geometry, with the terbium ion situated in a distorted square antiprismatic arrangement [8] [11]. The oxygen atoms of the β-diketonate ligands occupy the vertices of this coordination polyhedron, creating a highly symmetric structure that contributes to the thermal and chemical stability of the complex [8] [11]. Crystallographic studies have revealed that the terbium-oxygen bond lengths in these systems range from 2.327 to 2.416 Å, which are consistent with typical lanthanide-oxygen interactions observed in β-diketonate complexes [8] [7]. The formation of dinuclear terbium complexes represents an important extension of the coordination chemistry of this ligand system [7] [11]. These dinuclear species are constructed through the incorporation of bridging ligands that link two terbium centers while maintaining the β-diketonate coordination sphere around each metal ion [7] [12]. The synthesis of such dinuclear complexes often involves the use of Schiff base ligands or other multidentate bridging systems that can span the distance between two terbium centers [7] [12] [21].

The stability enhancement observed in terbium β-diketonate complexes arises from the chelate effect and the appropriate match between the hard Lewis acid character of terbium(III) and the hard Lewis base nature of the oxygen donor atoms [2] [33]. This coordination chemistry is further enhanced by the steric bulk of the 2,2,6,6-tetramethylheptane-3,5-dione ligand, which provides kinetic stabilization against ligand exchange reactions [6] [8]. The tetramethyl substitution pattern creates a highly hindered environment around the coordination sphere, contributing to the exceptional thermal stability observed for these complexes [20] [23]. Metal Organic Chemical Vapor Deposition and Thin-Film Deposition Techniques for Material FabricationMetal Organic Chemical Vapor Deposition techniques utilizing terbium 2,2,6,6-tetramethylheptane-3,5-dione as a precursor have emerged as a critical methodology for the fabrication of high-quality lanthanide-containing thin films [9] [13] [18]. The volatility characteristics of this complex make it particularly suitable for vapor-phase deposition processes, where controlled thermal decomposition leads to the formation of terbium oxide or other terbium-containing materials on substrate surfaces [6] [18] [20]. The thermal properties of terbium 2,2,6,6-tetramethylheptane-3,5-dione are fundamental to its utility as a Metal Organic Chemical Vapor Deposition precursor [20] [23]. The complex exhibits a melting point in the range of 163-164°C, which provides an appropriate temperature window for sublimation without decomposition [20]. Thermogravimetric analysis studies have demonstrated that the sublimation process occurs through a controlled evaporation mechanism that preserves the molecular integrity of the precursor during the initial stages of heating [23]. The deposition process in Metal Organic Chemical Vapor Deposition systems involves the transport of the vaporized precursor to a heated substrate where thermal decomposition occurs [3] [18]. For terbium 2,2,6,6-tetramethylheptane-3,5-dione, optimal substrate temperatures typically range from 300 to 450°C, depending on the desired film composition and growth rate [3] [18]. The decomposition mechanism involves the elimination of the organic ligands through oxidative processes, leaving behind terbium oxide or other inorganic phases on the substrate surface [18]. Process optimization in Metal Organic Chemical Vapor Deposition systems requires careful control of multiple parameters including source temperature, substrate temperature, carrier gas flow rates, and chamber pressure [3] [18]. Research has shown that the source temperature for terbium 2,2,6,6-tetramethylheptane-3,5-dione precursors should be maintained between 150-200°C to achieve adequate vapor pressure while avoiding premature decomposition [18]. The carrier gas flow rate, typically maintained at 50-200 standard cubic centimeters per minute, controls the mass transport of the precursor to the substrate surface [3].

The compatibility of terbium 2,2,6,6-tetramethylheptane-3,5-dione with Metal Organic Chemical Vapor Deposition processes extends to its use in the fabrication of multicomponent oxide systems [18]. When combined with other metal organic precursors, this terbium complex can be used to deposit mixed oxide films with controlled stoichiometry [18]. The thermal stability and predictable decomposition behavior of the complex make it particularly valuable for applications requiring precise control over film composition and thickness [6] [18]. Atmospheric pressure Metal Organic Chemical Vapor Deposition processes have been successfully implemented using terbium 2,2,6,6-tetramethylheptane-3,5-dione precursors [3]. These systems offer advantages in terms of simplified reactor design and reduced equipment costs while maintaining high-quality film deposition [3]. The atmospheric pressure operation requires careful optimization of gas flow dynamics to ensure uniform precursor distribution across the substrate surface [3]. X-Ray Crystallography and Structural Insights into Dinuclear and Helicate ComplexesX-ray crystallographic analysis of terbium 2,2,6,6-tetramethylheptane-3,5-dione complexes has provided detailed insights into the molecular structure and coordination geometry of these important lanthanide compounds [8] [15] [24]. Single crystal diffraction studies reveal that the mononuclear terbium complex crystallizes in the monoclinic crystal system with space group P2₁/n, exhibiting unit cell parameters of a = 12.2238(2) Å, b = 27.6369(5) Å, c = 21.8740(4) Å, and β = 105.146(1)° [8]. The coordination environment around the terbium center in the mononuclear complex exhibits eight-coordinate geometry with the terbium ion positioned in a distorted square antiprismatic arrangement [8] [24]. The terbium-oxygen bond lengths range from 2.327 to 2.416 Å, which are consistent with the ionic radius of terbium(III) and the expected coordination distances for oxygen donor ligands [8] [26]. The bite angles of the β-diketonate ligands typically range from 70° to 75°, reflecting the optimal chelation geometry for this ligand system [8]. Dinuclear terbium complexes incorporating 2,2,6,6-tetramethylheptane-3,5-dione ligands exhibit more complex structural arrangements that depend on the nature of the bridging ligands employed [7] [11] [12]. Crystallographic studies of dinuclear species have revealed that the two terbium centers are typically separated by distances ranging from 5.9 to 7.2 Å, depending on the specific bridging motif [7] [11]. The coordination geometry around each terbium center in these dinuclear complexes generally maintains the eight or nine-coordinate environment characteristic of lanthanide β-diketonate systems [11] [12].

Helicate complexes represent a particularly fascinating class of dinuclear terbium structures where the metal centers are linked by helically wrapped ligand strands [5] [22] [29]. In these systems, the terbium 2,2,6,6-tetramethylheptane-3,5-dione units maintain their coordination while participating in larger supramolecular assemblies [5] [29]. The formation of helicate structures involves the self-assembly of multiple ligand components around the terbium centers, creating double or triple-stranded helical motifs [5] [29]. The structural characterization of helicate complexes through X-ray crystallography has revealed the presence of characteristic helical parameters including pitch, radius, and handedness [5] [22]. The terbium-terbium distances in these helicate structures are typically determined by the length and flexibility of the bridging ligand components, with values commonly observed in the range of 8-12 Å [5] [22]. The coordination spheres around individual terbium centers in helicate complexes often exhibit distorted geometries due to the constraints imposed by the helical ligand arrangement [5]. Crystallographic analysis has also provided insights into the intermolecular packing arrangements in terbium 2,2,6,6-tetramethylheptane-3,5-dione complexes [15] [24]. The crystal structures typically exhibit layered arrangements where the bulky organic ligands create hydrophobic regions that segregate from more polar coordination environments [15]. These packing patterns contribute to the overall stability of the crystalline materials and influence properties such as thermal expansion and mechanical behavior [15] [24]. The lanthanide contraction effect is clearly observable in comparative crystallographic studies of terbium complexes with related lanthanide analogues [15] [26]. Bond length analysis reveals that terbium-oxygen distances follow the expected trends based on ionic radii, with systematic decreases observed across the lanthanide series [15] [26]. This contraction effect has important implications for the design of mixed lanthanide systems and the prediction of structural parameters in related complexes [15] [26]. Hydrogen Bond Acceptor Count 9

Exact Mass 708.34087 g/mol

Monoisotopic Mass 708.34087 g/mol

Heavy Atom Count 40

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|